2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a synthetic derivative of the pyrimido[1,2-a]benzimidazole scaffold, a heterocyclic system known for diverse pharmacological activities, including antineoplastic and kinase inhibitory effects . Its structure features a 1,4-dihydropyrimido[1,2-a]benzimidazole core substituted with a 2-methyl group, a 2-methoxyethyl ester at position 3, and a 4-hydroxy-3-methoxyphenyl ring at position 2. The hydroxyl and methoxy substituents on the phenyl ring may enhance hydrogen-bonding interactions, influencing solubility and target binding.
Properties
Molecular Formula |
C22H23N3O5 |
|---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C22H23N3O5/c1-13-19(21(27)30-11-10-28-2)20(14-8-9-17(26)18(12-14)29-3)25-16-7-5-4-6-15(16)24-22(25)23-13/h4-9,12,20,26H,10-11H2,1-3H3,(H,23,24) |
InChI Key |
DFNFWTWNLDULMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C=C4)O)OC)C(=O)OCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrimido group and subsequent functionalization with methoxyethyl and hydroxy-methoxyphenyl groups. Common reagents used in these reactions include strong acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methoxy and hydroxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of similar structures exhibit significant antimicrobial properties. For instance, compounds containing the benzimidazole ring have been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .
Case Study:
A study on related compounds demonstrated that modifications in the substituents can enhance antimicrobial efficacy. The synthesized derivatives were tested for minimum inhibitory concentrations (MIC) against several pathogens, revealing effective antimicrobial activity with MIC values as low as 250 μg/mL .
Anticancer Potential
The compound's structural similarity to known anticancer agents suggests potential activity against cancer cell lines. Research on related dihydropyrimidine derivatives has indicated their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific kinases involved in tumor growth .
Data Table: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Apoptosis induction |
| Compound B | HeLa | 20 | Cell cycle arrest |
| Compound C | A549 | 12 | Kinase inhibition |
Polymerization Studies
The compound's functional groups allow it to participate in polymerization reactions, potentially leading to new materials with desirable properties such as increased thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can enhance their performance characteristics .
Case Study:
In a recent study, polymers synthesized from similar benzimidazole derivatives demonstrated improved thermal degradation temperatures compared to traditional polymers. This enhancement was attributed to the strong intermolecular interactions facilitated by the presence of the benzimidazole structure .
Mechanism of Action
The mechanism of action of 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the benzimidazole and pyrimido groups can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrimido[1,2-a]benzimidazole derivatives, highlighting key differences in substituents, molecular properties, and reported activities:
*Assumed based on structural similarity to .
Structural and Functional Differences
- Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, which may correlate with kinase inhibition, while electron-donating groups (e.g., methoxy, hydroxy) could modulate redox properties .
- Ester Group Variations: The 2-methoxyethyl ester in the target compound may confer improved aqueous solubility compared to ethyl esters () due to increased polarity .
Physicochemical Properties
- Solubility and LogP : Hydroxy groups reduce logP (increased hydrophilicity), whereas methoxy and trifluoromethyl groups increase logP. For example, the target compound is likely more soluble than the 2,3,4-trimethoxyphenyl analog () but less than the nitro-containing derivative () .
- Crystal Packing : highlights intermolecular interactions (C–H···N/O hydrogen bonds, π-π stacking) in nitro-substituted analogs. The target compound’s hydroxy group may strengthen such interactions, affecting crystallinity and bioavailability .
Research Findings and Data
Structural Insights from Crystallography
- ’s crystal data (monoclinic system, P21/c space group) reveal planar fused-ring systems and intermolecular interactions critical for stability. The target compound’s hydroxy group could introduce additional hydrogen bonds, altering packing efficiency .
Biological Activity
The compound 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 344.36 g/mol. The structure features a pyrimidine ring fused with a benzimidazole moiety, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzimidazole and pyrimidine frameworks exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 125 to 250 µg/mL, indicating moderate antibacterial activity .
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Research has demonstrated that derivatives of pyrimidine-benzimidazole hybrids can inhibit cell proliferation in several cancer cell lines. For example, compounds with similar structures have been tested against A431 vulvar epidermal carcinoma cells, showing significant inhibition of cell migration and invasion . The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase.
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Compounds derived from benzimidazole have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
Study 1: Antimicrobial Evaluation
A study conducted on a series of pyrimidine derivatives included the evaluation of their antimicrobial activity against various pathogens. The results indicated that certain derivatives demonstrated significant activity against Candida albicans , with MIC values as low as 100 µg/mL .
Study 2: Anticancer Mechanism
In vitro studies on A431 cells treated with related benzimidazole-pyrimidine hybrids revealed that these compounds could induce apoptosis through the activation of caspase pathways. Flow cytometry analysis showed an increase in sub-G1 phase cells, confirming cell death via apoptosis .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
